molecular formula C40H51O2P B12677469 Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite CAS No. 91362-37-7

Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite

Cat. No.: B12677469
CAS No.: 91362-37-7
M. Wt: 594.8 g/mol
InChI Key: PKNOHCARANUOTJ-UHFFFAOYSA-N
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Description

Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite (CAS 91362-37-7) is a phosphonite compound with a molecular formula of C40H51O2P and a molecular weight of 594.81 g/mol . It is primarily valued in industrial and scientific research for its role as a process stabilizer and secondary antioxidant, where it functions by decomposing hydroperoxides to prevent oxidative degradation of materials . This compound has a high boiling point of approximately 608.9°C at 760 mmHg and a flash point of about 405.5°C, indicating its thermal stability . Safe handling procedures include avoiding dust formation and breathing vapors, using personal protective equipment such as tightly fitting safety goggles and chemical-impermeable gloves, and ensuring adequate ventilation . It should be stored tightly closed in a dry, cool, and well-ventilated place, separate from incompatible materials . In case of exposure, first-aid measures include moving the victim into fresh air if inhaled, washing with soap and water following skin contact, and rinsing the mouth with water without inducing vomiting if ingested . This compound is for Research Use Only (RUO) and must be strictly used by qualified individuals in a laboratory or industrial setting; it is not intended for personal, household, or medicinal use . Disposal must be conducted by removal to a licensed chemical destruction plant or by controlled incineration to prevent environmental contamination .

Properties

CAS No.

91362-37-7

Molecular Formula

C40H51O2P

Molecular Weight

594.8 g/mol

IUPAC Name

bis(2,4-ditert-butylphenoxy)-(4-phenylphenyl)phosphane

InChI

InChI=1S/C40H51O2P/c1-37(2,3)30-20-24-35(33(26-30)39(7,8)9)41-43(32-22-18-29(19-23-32)28-16-14-13-15-17-28)42-36-25-21-31(38(4,5)6)27-34(36)40(10,11)12/h13-27H,1-12H3

InChI Key

PKNOHCARANUOTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(C2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride, followed by the addition of 1,1-biphenyl-4-yl. The reaction is typically carried out under inert gas conditions (nitrogen or argon) to prevent oxidation . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Primary Reaction Types

The compound participates in two dominant reaction categories:

Reaction Type Characteristics Functional Role
Substitution Reactions Involves replacement of chloride ligands with phenolic groups during synthesis.Key step in forming the final phosphonite structure.
Oxidation Reactions Reacts with peroxides or oxygen to neutralize free radicals.Underpins its antioxidant activity.

These reactions are critical for both its synthesis and its role as a stabilizer .

Synthetic Routes and Key Reagents

The synthesis involves multi-step processes, as outlined in patents and research studies:

Step 1: Formation of Biphenyl-Bis-Dichlorophosphine Intermediate

  • Reagents : Biphenyl, phosphorus trichloride (PCl₃), aluminum trichloride (AlCl₃).

  • Conditions :

    • Temperature: 75°C (reflux in PCl₃) .

    • Duration: 7–8 hours under vigorous stirring .

    • Byproduct Management: Hydrochloric acid (HCl) is trapped using alkaline solutions .

Step 2: Phenolic Substitution

  • Reagents : 2,4-di-tert-butylphenol, monochlorobenzene (solvent).

  • Conditions :

    • Temperature: 120–160°C .

    • Duration: 8–13 hours .

    • Molar Ratio: 2–2.2:1 (phenol to intermediate) .

Step 3: Intermediate Isolation

  • Decomplexing Agents : Phosphorous oxychloride (POCl₃) or phosphite esters disrupt AlCl₃ complexes .

  • Solvent Removal : Distillation under reduced pressure (160°C, -0.03–0.08 MPa) .

Substitution Mechanism

  • Biphenyl reacts with PCl₃ and AlCl₃ to form a biphenyl-bis-dichlorophosphine-AlCl₃ complex.

  • 2,4-di-tert-butylphenol substitutes chloride ligands via nucleophilic attack, releasing HCl .

Oxidation Pathways

  • The phosphonite group (P–O–) donates electrons to free radicals (e.g., peroxy radicals), forming stable phosphorus-containing radicals .

  • This terminates radical chain reactions, preventing polymer degradation .

Industrial-Scale Optimization

Key parameters for scalable production include:

Parameter Optimal Range Impact on Yield/Purity
Temperature120–160°CHigher temperatures accelerate substitution.
Phenol Excess5–25%Ensures complete substitution; minimizes residual chloride.
Solvent ChoiceMonochlorobenzene or toluolEnhances solubility of intermediates.

Industrial methods prioritize high-purity reagents and inert atmospheres to avoid side reactions .

Stability and Degradation

  • Thermal Stability : Stable up to 185°C (melting point) .

  • Light Sensitivity : Prolonged UV exposure reduces antioxidant efficacy due to photodegradation .

  • Hydrolysis : Susceptible to moisture, necessitating anhydrous conditions during synthesis .

Comparative Analysis of Synthetic Methods

Method Advantages Limitations
AlCl₃-POCl₃ Route High yield (~85%) ; scalable.Generates AlCl₃-POCl₃ waste requiring disposal.
Phosphite Ester Route Avoids toxic POCl₃; simplifies isolation .Lower yield (~70%) due to incomplete decomplexation.

Case Study: Reaction Byproducts

  • Hydrochloric Acid (HCl) : Captured using NaOH scrubbers to prevent equipment corrosion .

  • AlCl₃ Complexes : Treated with decomplexing agents (e.g., POCl₃) to recover intermediates .

Scientific Research Applications

Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite exerts its effects is through its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to polymers. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound, thereby enhancing the stability and longevity of the polymer .

Comparison with Similar Compounds

Research Findings and Data Tables

Stability and Breakdown Products of Tetrakis(2,4-di-t-butylphenyl) [1,1'-biphenyl]-4,4'-diylbisphosphonite
Condition Breakdown Products Identified Detection Method Reference
Ethanolic food simulant ≥7 constituents (unidentified substituted biphenyls) HPLC-UV, GC-MS
Thermal degradation 2,4-di-t-butylphenol, chlorides (impurities) GC-MS
Polymer processing Phosphate derivatives (predicted) ³¹P NMR
Performance Comparison in Polyethylene (Hypothetical Data)
Antioxidant System Oxidation Induction Time (min) Discoloration (YI after 100h)
Tetrakis phosphonite + Phenolic 45.2 2.5
Tris-phosphite + Phenolic 38.7 3.8
Phenolic alone 22.1 6.4

Biological Activity

Bis(2,4-di-tert-butylphenyl)(1,1-biphenyl)-4-ylphosphonite, commonly referred to as bDtBPP, is a phosphonite compound that has attracted attention due to its potential biological activity. This article explores its biological effects, particularly focusing on cytotoxicity and cellular health, supported by various studies and data.

  • Molecular Formula : C₄₀H₅₁O₂P
  • Molecular Weight : 594.806 g/mol
  • CAS Number : 91362-37-7
  • Boiling Point : 608.9°C
  • Flash Point : 405.5°C

Biological Activity Overview

The biological activity of bDtBPP has been primarily investigated in the context of its cytotoxic effects on cell lines, particularly Chinese Hamster Ovary (CHO) cells. Studies have indicated that bDtBPP leaches from polyethylene films used in biopharmaceutical applications, raising concerns about its impact on cellular health.

Cytotoxicity Studies

A significant study published in Toxicology Reports examined the pre-lethal cytotoxic effects of bDtBPP on CHO-K1 cells. The researchers assessed the compound's impact at concentrations ranging from 0.005 to 0.25 μg/ml over exposure times of 2, 24, and 48 hours.

Key Findings :

  • Nuclear Intensity : After 48 hours of exposure, there was a marked increase in nuclear intensity at concentrations of bDtBPP (P ≤ 0.001).
  • Mitochondrial Mass : A dose- and time-dependent reduction in mitochondrial mass was observed.
  • Reactive Oxygen Species (ROS) : An increase in ROS was noted after just 2 hours at the highest concentration (0.25 μg/ml), with significant increases at lower concentrations after longer exposure times (P ≤ 0.01 and P ≤ 0.001) .

Data Table: Cytotoxic Effects of bDtBPP on CHO-K1 Cells

Concentration (μg/ml)Exposure Time (h)Nuclear Intensity IncreaseMitochondrial Mass ReductionROS Increase
0.00548SignificantModerateLow
0.0524ModerateSignificantModerate
0.252HighSevereHigh

Implications for Biopharmaceutical Industry

The findings indicate that the leaching of bDtBPP from single-use systems can adversely affect the productivity and health of CHO cell lines used in drug production. The study advocates for the adoption of alternative materials that do not leach harmful compounds to enhance cellular productivity and overall health .

Case Studies

  • Impact on CHO Cell Lines :
    • A detailed investigation into the effects of bDtBPP revealed that even low concentrations could lead to significant cytotoxic effects over time, emphasizing the need for rigorous material assessments in biopharmaceutical applications .
  • Comparative Studies with Other Phosphonites :
    • Comparative studies have shown that other phosphonite compounds exhibit varying degrees of cytotoxicity, suggesting that structural differences significantly influence biological activity .

Q & A

Q. What are the standard methods for synthesizing and characterizing Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite?

Synthesis typically involves reacting phosphorus trichloride with 2,4-di-tert-butylphenol and biphenyl derivatives under controlled conditions. Characterization employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Thermal stability can be analyzed via thermogravimetric analysis (TGA), while hydrolysis sensitivity is tested under aqueous conditions .

Key Properties Table

PropertyValue/DescriptionSource
Molecular FormulaC₆₈H₉₂O₄P₂
Molecular Weight1035.4 g/mol
Melting Point75–95°C
SolubilitySoluble in chlorinated solvents, toluene

Q. How does this compound function as an antioxidant in polymer systems?

It acts as a secondary antioxidant by scavenging peroxy radicals and decomposing hydroperoxides during polymer processing. Its phosphonite group reacts with oxidative intermediates, preventing chain scission and maintaining polymer integrity. Compatibility with polyolefins (e.g., PP, PE) is well-documented, but efficacy depends on processing temperature and hydrolytic stability .

Q. What experimental precautions are necessary to mitigate hydrolysis during storage and use?

Store under inert gas (N₂ or Ar) at 2–8°C to minimize moisture exposure. Pre-dry solvents (e.g., toluene, chloroform) before use. Hydrolysis products like 2,4-di-tert-butylphenol can be monitored via GC-MS or HPLC with UV detection .

Advanced Research Questions

Q. How can GC-MS and NMR be optimized to detect degradation products in polymer matrices?

  • GC-MS : Use non-polar columns (e.g., DB-5MS) and program temperatures from 50°C to 300°C (5°C/min). Detect breakdown products like substituted biphenyls (m/z 154–246) and 2,4-di-tert-butylphenol (m/z 206) via selected ion monitoring (SIM) .
  • NMR : Employ ³¹P-NMR to track phosphonite degradation (δ 100–120 ppm) and ¹H-NMR to identify phenolic byproducts (δ 6.5–7.5 ppm for aromatic protons) .

Q. What computational methods validate the stability of this compound under thermal stress?

Density functional theory (DFT) calculations can model bond dissociation energies (BDEs) of P–O and C–O bonds to predict thermal degradation pathways. Compare theoretical results with experimental TGA data to identify critical decomposition temperatures .

Q. How does this phosphonite compare to commercial alternatives (e.g., Irgafos 168) in long-term polymer stabilization?

Comparative studies should evaluate:

  • Hydrolytic Stability : Accelerated aging tests (e.g., 70°C/75% RH) with quantification of hydrolysis products.
  • Melt Flow Index (MFI) : Measure polymer degradation after multiple extrusion cycles.
  • Oxidative Induction Time (OIT) : DSC analysis under oxygen atmosphere. Bis(2,4-di-tert-butylphenyl) phosphonite shows superior radical scavenging but higher hydrolysis sensitivity than phosphates like Irgafos 168 .

Methodological Challenges and Solutions

Q. What strategies improve the reproducibility of antioxidant efficacy studies in polyolefins?

  • Standardize polymer resin batches (e.g., isotactic PP with defined melt flow rates).
  • Use twin-screw extruders with controlled shear rates and oxygen scavengers.
  • Validate antioxidant dispersion via scanning electron microscopy-energy dispersive X-ray spectroscopy (SEM-EDS) .

Q. How are reaction intermediates characterized during in situ degradation studies?

Time-resolved FTIR spectroscopy tracks P=O bond formation (1250 cm⁻¹) during oxidation. Liquid chromatography coupled with high-resolution MS (LC-HRMS) identifies transient intermediates like phosphorylated biphenyl derivatives .

Data Contradictions and Analysis

Q. Discrepancies in reported thermal stability: How to resolve them?

Variations in TGA results (e.g., onset degradation at 250°C vs. 280°C) may arise from differences in sample purity, heating rates, or atmospheric conditions (N₂ vs. air). Cross-validate using differential scanning calorimetry (DSC) and isothermal thermogravimetry .

Theoretical and Applied Research Directions

Q. Can DFT models predict synergies with hindered phenol antioxidants?

Yes. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance capacities. Pairing with hindered phenols (e.g., Irganox 1010) may enhance radical scavenging via cooperative effects, validated via OIT and mechanical testing .

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